[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466946
InChI: InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-6-10(8-16)15(5)12(18)19-13(2,3)4/h9-10H,6-8,14H2,1-5H3/t9-,10+/m0/s1
SMILES: CC(C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol

[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13466946

Molecular Formula: C13H25N3O3

Molecular Weight: 271.36 g/mol

* For research use only. Not for human or veterinary use.

[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C13H25N3O3
Molecular Weight 271.36 g/mol
IUPAC Name tert-butyl N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylcarbamate
Standard InChI InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-6-10(8-16)15(5)12(18)19-13(2,3)4/h9-10H,6-8,14H2,1-5H3/t9-,10+/m0/s1
Standard InChI Key BNKZLILNRMCUAU-VHSXEESVSA-N
Isomeric SMILES C[C@@H](C(=O)N1CC[C@H](C1)N(C)C(=O)OC(C)(C)C)N
SMILES CC(C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N

Introduction

Structural Elucidation and Molecular Properties

The compound’s molecular formula is C₁₃H₂₅N₃O₃, with a molecular weight of 271.36 g/mol . Its IUPAC name, tert-butyl N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylcarbamate, highlights the critical stereochemical features: an (S)-configured 2-aminopropanoyl group attached to an (R)-configured pyrrolidine ring . The SMILES notation (CC@@HN) confirms the spatial arrangement of substituents, including the tert-butyl carbamate and methyl groups .

Key Structural Features:

  • Pyrrolidine Core: A five-membered saturated ring with nitrogen at position 1.

  • Amino Acid Moiety: The (S)-2-aminopropanoyl group introduces chirality and potential hydrogen-bonding sites.

  • tert-Butyl Carbamate: A bulky protecting group that enhances stability under basic conditions.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₅N₃O₃
Molecular Weight271.36 g/mol
IUPAC Nametert-butyl N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylcarbamate
SMILESCC@@HN
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)

Synthesis and Chemical Transformations

The synthesis of this compound typically involves multi-step strategies common in peptide chemistry:

  • Pyrrolidine Functionalization: Introduction of the (S)-2-aminopropanoyl group via amide bond formation, often using coupling reagents like HBTU or EDCl.

  • Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to install the tert-butyl carbamate group.

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure the desired (R) and (S) configurations .

A representative synthetic route is outlined below:

  • Step 1: N-Methylation of pyrrolidin-3-amine using methyl iodide.

  • Step 2: Coupling with (S)-2-aminopropanoic acid via mixed anhydride or active ester methods.

  • Step 3: Protection of the amine with Boc anhydride under basic conditions.

Table 2: Key Synthetic Steps

StepReaction TypeReagents/Conditions
1N-MethylationCH₃I, K₂CO₃, DMF
2Amide CouplingEDCl, HOBt, DCM
3Boc ProtectionBoc₂O, DMAP, THF

Physicochemical and Stability Profiles

The compound’s stability is influenced by its functional groups:

  • tert-Butyl Carbamate: Resistant to hydrolysis under basic conditions but cleavable with strong acids (e.g., TFA).

  • Amide Bond: Stable under physiological conditions, enhancing its utility in bioactive molecules.

  • Chirality: The (R) and (S) configurations may affect crystallinity and melting point, though specific data remain unpublished .

Future Directions

  • Stereochemical Optimization: Synthesize diastereomers to evaluate activity-structure relationships.

  • Biological Screening: Prioritize assays against neurological targets (e.g., NK3 receptors) and antimicrobial panels .

  • Prodrug Development: Explore acid-labile tert-butyl removal for targeted drug delivery.

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